2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- is a heterocyclic compound with a complex structure that includes an oxazine ring fused to an anthraquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- typically involves multi-step reactions starting from readily available anthraquinone derivatives. One common method includes the nitration of anthraquinone followed by cyclization with appropriate reagents to form the oxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various substituted anthraquinone and oxazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupt cellular processes, and induce oxidative stress. These interactions lead to various biological effects, including cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Anthra[1,2-d][1,3]oxazine-2,4,7,12(1H)-tetrone
- 1H-naphtho[3,2-h][3,1]benzoxazine-2,4,7,12-diquinone
- 1H-naphtho[3,2-h][3,1]benzoxazine-2,4,7,12-tetrone
Uniqueness
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- stands out due to its unique structural features, such as the nitro group and the fused oxazine ring.
Eigenschaften
CAS-Nummer |
52298-01-8 |
---|---|
Molekularformel |
C16H8N2O6 |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2 |
InChI-Schlüssel |
RASPFILDTJZROS-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.